2-(3-Bromophenyl)-8-chloroquinoline-4-carbonyl chloride
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Overview
Description
2-(3-Bromophenyl)-8-chloroquinoline-4-carbonyl chloride is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a bromophenyl group at the second position, a chlorine atom at the eighth position, and a carbonyl chloride group at the fourth position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-8-chloroquinoline-4-carbonyl chloride typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The general procedure involves the coupling of a boronic acid derivative with a halogenated quinoline under the influence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated systems for efficient synthesis. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of environmentally benign reagents and solvents is also considered to minimize waste and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-8-chloroquinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile on the aromatic ring of the quinoline derivative.
Nucleophilic Substitution: The carbonyl chloride group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid, nitric acid).
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used to replace the carbonyl chloride group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring, enhancing their biological and chemical properties.
Scientific Research Applications
2-(3-Bromophenyl)-8-chloroquinoline-4-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into the molecular mechanisms of various biological processes.
Industrial Applications: It is used in the synthesis of other complex organic molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-8-chloroquinoline-4-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting essential biochemical pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromophenyl)-8-chloroquinoline-4-carboxylic acid
- 2-(3-Bromophenyl)-8-chloroquinoline-4-methanol
- 2-(3-Bromophenyl)-8-chloroquinoline-4-amine
Uniqueness
2-(3-Bromophenyl)-8-chloroquinoline-4-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and chemical properties. This functional group allows for the formation of various derivatives through nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-(3-bromophenyl)-8-chloroquinoline-4-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8BrCl2NO/c17-10-4-1-3-9(7-10)14-8-12(16(19)21)11-5-2-6-13(18)15(11)20-14/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBOLGHGJWTLGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8BrCl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201207140 |
Source
|
Record name | 2-(3-Bromophenyl)-8-chloro-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201207140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160263-63-7 |
Source
|
Record name | 2-(3-Bromophenyl)-8-chloro-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Bromophenyl)-8-chloro-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201207140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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